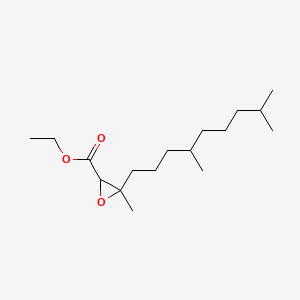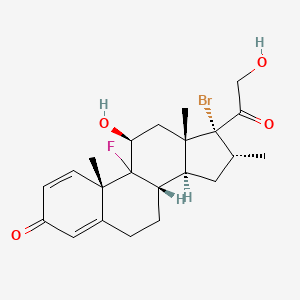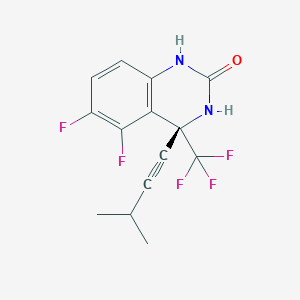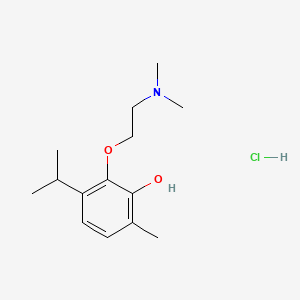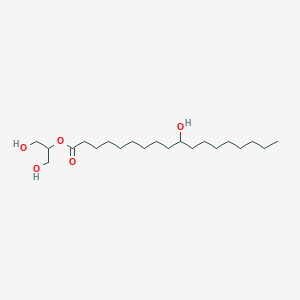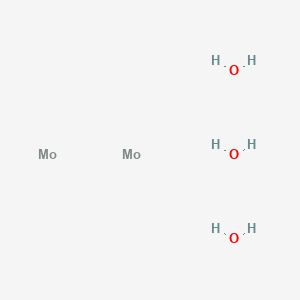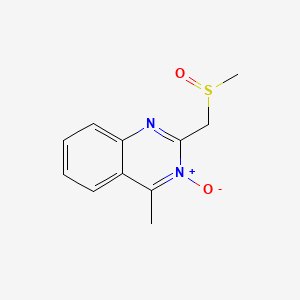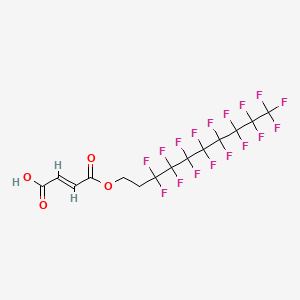
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen fumarate: is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen fumarate typically involves the reaction of heptadecafluorodecyl alcohol with fumaric acid. The reaction is usually carried out under acidic conditions to facilitate esterification. The process can be summarized as follows:
Reactants: Heptadecafluorodecyl alcohol and fumaric acid.
Catalyst: Acidic catalyst such as sulfuric acid.
Conditions: Elevated temperature to drive the esterification reaction to completion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Continuous Stirring: Ensures uniform mixing and reaction efficiency.
Purification: Post-reaction purification steps such as distillation or recrystallization to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrogen fumarate moiety.
Reduction: Reduction reactions are less common due to the stability imparted by the fluorine atoms.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a surfactant due to its low surface energy.
- Employed in the synthesis of other fluorinated compounds.
Biology:
- Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine:
- Explored for its anti-corrosive properties in medical implants and devices.
Industry:
- Utilized in coatings and sealants to provide chemical resistance and durability.
- Applied in the production of non-stick surfaces and materials.
Wirkmechanismus
The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen fumarate is primarily attributed to its fluorinated structure. The multiple fluorine atoms create a highly stable and inert compound. The molecular targets and pathways involved include:
Surface Interaction: The compound interacts with surfaces to form a protective, non-reactive layer.
Chemical Resistance: The fluorine atoms provide resistance to chemical degradation and oxidation.
Vergleich Mit ähnlichen Verbindungen
- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)sulfanyl
- 1-decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,-heptadecafluoro
Comparison:
- Uniqueness: (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen fumarate is unique due to its hydrogen fumarate moiety, which imparts specific reactivity and applications.
- Properties: Similar compounds may share fluorinated chains but differ in their functional groups, leading to variations in chemical behavior and applications.
Eigenschaften
CAS-Nummer |
86130-60-1 |
|---|---|
Molekularformel |
C14H7F17O4 |
Molekulargewicht |
562.17 g/mol |
IUPAC-Name |
(E)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H7F17O4/c15-7(16,3-4-35-6(34)2-1-5(32)33)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-2H,3-4H2,(H,32,33)/b2-1+ |
InChI-Schlüssel |
ULSWUGAAPQZIFJ-OWOJBTEDSA-N |
Isomerische SMILES |
C(COC(=O)/C=C/C(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
C(COC(=O)C=CC(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



